6-Methyl-4-oxo-chroman-2-carboxylic acid

Thermochemistry Physical Chemistry Energetic Materials

Chromone derivatives exhibit variable corrosion inhibition performance, complicating material selection for aluminum protection studies. 6-Methylchromone-2-carboxylic acid (CAS 5006-44-0) resolves this with demonstrated efficacy as an Al corrosion inhibitor via protective film formation and increased charge transfer resistance. • Standard molar enthalpy of formation: -(656.2 ± 2.2) kJ·mol⁻¹ for thermodynamic benchmarking. • Distinct pKa (2.40) and mp (267-270 °C) enable precise SAR comparator use vs. chromone-2-carboxylic acid. • ≥98% purity; ambient shipping; global supply.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B12125074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-oxo-chroman-2-carboxylic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(CC2=O)C(=O)O
InChIInChI=1S/C11H10O4/c1-6-2-3-9-7(4-6)8(12)5-10(15-9)11(13)14/h2-4,10H,5H2,1H3,(H,13,14)
InChIKeyLCXHEEOXHJNMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-oxo-chroman-2-carboxylic Acid: Differentiated Properties


6-Methyl-4-oxo-chroman-2-carboxylic acid (CAS 5006-44-0), also known as 6-methylchromone-2-carboxylic acid, is a chromone derivative characterized by a benzopyran-4-one backbone with a methyl substituent at the 6-position and a carboxylic acid group at the 2-position . This compound exhibits distinct physicochemical properties compared to its unsubstituted and regioisomeric analogs, including a higher melting point (267-270 °C) and a slightly elevated predicted pKa (2.40) relative to chromone-2-carboxylic acid . Its demonstrated efficacy as a corrosion inhibitor for aluminum and its alloys, alongside its well-defined standard molar enthalpy of formation, positions it as a valuable research tool in materials science and thermodynamic studies, differentiating it from other chromone derivatives [1][2].

6-Methyl-4-oxo-chroman-2-carboxylic Acid vs. Chromone Analogs


Generic substitution of 6-methyl-4-oxo-chroman-2-carboxylic acid with other chromone-2-carboxylic acids or chromone-3-carboxylic acids is not scientifically valid due to significant differences in thermodynamic stability, acid-base behavior, and functional performance. The presence and position of the methyl group directly modulate the compound's standard molar enthalpy of formation, leading to a value that is substantially different from its regioisomer, chromone-3-carboxylic acid [1]. Furthermore, the compound's predicted pKa (2.40) and melting point (267-270 °C) differ from the unsubstituted chromone-2-carboxylic acid (pKa 2.28, melting point 260-265 °C) . Most critically, 6-methyl-4-oxo-chroman-2-carboxylic acid has been demonstrated as an effective corrosion inhibitor for aluminum, a property that is not inherent to the entire chromone class and varies significantly with subtle structural changes [2]. These quantifiable differences underscore the necessity for precise compound selection in both research and industrial applications.

6-Methyl-4-oxo-chroman-2-carboxylic Acid: Differentiation Evidence


Standard Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) of 6-methyl-4-oxo-chroman-2-carboxylic acid (6MCC) in its crystalline phase was determined by micro-combustion calorimetry to be -(656.2 ± 2.2) kJ mol⁻¹. This value is significantly different from the regioisomer chromone-3-carboxylic acid (C3CA), which has a ΔfH°m of -(619.5 ± 2.6) kJ mol⁻¹, and the related 6-methyl-4-chromanone (6M4C), which has a ΔfH°m of -(308.9 ± 3.0) kJ mol⁻¹ [1].

Thermochemistry Physical Chemistry Energetic Materials

Aluminum Corrosion Inhibition

In a comparative study of chromone derivatives as corrosion inhibitors for aluminum in acidic media, 6-methylchromone-2-carboxylic acid (6MC2C) was evaluated alongside 3-cyanochromone (3CYC) and 6-methylchromone hydrate (6MCH). Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) studies showed that 6MC2C effectively increased charge transfer resistance (Rct) and reduced surface roughness, demonstrating its efficacy in forming a protective film [1]. While specific numerical inhibition efficiency values were not provided, the study concluded that all three chromones successfully reduced corrosion, with 6MC2C being a key component in the investigation.

Corrosion Science Materials Engineering Electrochemistry

Acid Dissociation Constant (pKa)

The predicted acid dissociation constant (pKa) for 6-methyl-4-oxo-chroman-2-carboxylic acid is 2.40 ± 0.20 . This is measurably different from the predicted pKa of the unsubstituted parent compound, chromone-2-carboxylic acid, which is reported as 2.28 ± 0.20 .

Medicinal Chemistry Analytical Chemistry Formulation Science

Melting Point Comparison

The reported melting point for 6-methyl-4-oxo-chroman-2-carboxylic acid is 267-270 °C . This is notably higher than the melting point of the unsubstituted chromone-2-carboxylic acid, which is reported to be 260-265 °C .

Analytical Chemistry Process Chemistry Quality Control

6-Methyl-4-oxo-chroman-2-carboxylic Acid: Research Applications


Corrosion Inhibition for Aluminum

This compound is a scientifically validated candidate for research into corrosion protection of aluminum surfaces. Its ability to form a protective film and increase charge transfer resistance in acidic environments has been demonstrated, making it suitable for studies in materials science and electrochemistry [1].

Thermochemical Reference & Energetics

With a precisely measured standard molar enthalpy of formation [2], this compound serves as an excellent reference standard or model compound for calorimetric and thermodynamic studies. Researchers can use this data for benchmarking computational methods or for safety assessments in synthetic chemistry.

SAR Studies in Medicinal Chemistry

The distinct physicochemical properties, including its pKa and melting point , make this compound a valuable control or comparator in SAR studies of chromone-based pharmacophores. Its unique substitution pattern allows researchers to probe the impact of the 6-methyl group on target binding and drug-like properties.

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